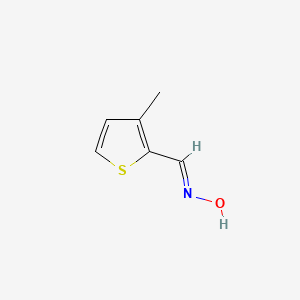

3-Methylthiophene-2-carbaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methylthiophene-2-carbaldehyde oxime is a useful research compound. Its molecular formula is C6H7NOS and its molecular weight is 141.19. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-Methylthiophene-2-carbaldehyde oxime is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

The biological activity of this compound is primarily attributed to its role as an intermediate in the synthesis of various organic compounds. It has been found to interact with several biological pathways:

- Enzyme Interaction: The compound acts as a substrate for various enzymes, influencing metabolic pathways and cellular processes.

- Kinase Inhibition: Similar to other oxime derivatives, it may exhibit inhibitory effects on kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinase (PI3K) .

Anticancer Properties

Research indicates that oxime derivatives, including this compound, have shown promise in anticancer therapies. They may inhibit tumor growth by modulating key signaling pathways and gene expression related to cell proliferation and apoptosis .

Table 1: Summary of Anticancer Activities of Oxime Derivatives

| Compound Name | Target Kinases | Activity | Reference |

|---|---|---|---|

| This compound | CDK, PI3K | Inhibitory effects on tumor growth | |

| Indirubin oximes | CDK, GSK-3 | High affinity binding | |

| Tryptanthrin oxime | JNK | Inhibitory effects |

Anti-inflammatory Effects

Oximes have also been reported to possess anti-inflammatory properties. They can modulate inflammatory pathways and reduce the secretion of pro-inflammatory cytokines, thus offering therapeutic potential for inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure and interactions within biological systems. As an intermediate compound, its bioavailability can vary significantly based on the final products synthesized from it. Factors such as solubility, stability, and metabolic degradation play crucial roles in determining its efficacy as a therapeutic agent.

Case Studies

-

Inhibition of Tumor Growth:

A study demonstrated that derivatives of thiophene oximes could significantly inhibit the growth of certain cancer cell lines through the inhibition of CDKs and PI3K pathways. Concentrations as low as 10 µM showed promising results in vitro . -

Anti-inflammatory Activity:

In a model of acute inflammation, administration of oxime derivatives resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests a potential role for these compounds in treating inflammatory conditions .

Aplicaciones Científicas De Investigación

3-Methylthiophene-2-carbaldehyde oxime is a chemical compound with the molecular formula C6H7NOS. It is an oxime, characterized by a nitrogen atom double-bonded to an oxygen atom, along with a hydroxy group, and features a thiophene ring, a five-membered aromatic ring containing sulfur.

Synthesis

this compound can be synthesized from 3-methyl-2-thiophenecarboxaldehyde through reactions involving hydroxylamine. This is typically achieved by reacting 3-methyl-2-thiophenecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base like sodium acetate.

The general reaction can be summarized as follows:

3-Methylthiophene-2-carboxaldehyde + Hydroxylamine → this compound

Structure

The molecular structure consists of a thiophene ring substituted with a methyl group at the third position and an oxime functional group at the second position.

Key structural data includes:

Physical Properties

this compound appears as a solid with a melting point between 111-112°C. Its boiling point is approximately 235.4°C at 760 mmHg, with a density around 1.21 g/cm3. The compound has a flash point of 96.2°C.

Chemical Properties

The compound can participate in various reactions, including serving as a precursor to reactive nitrile oxide intermediates in intramolecular nitrile oxide cycloaddition, facilitating cycloaddition reactions that lead to various heterocyclic products.

Propiedades

IUPAC Name |

(NE)-N-[(3-methylthiophen-2-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-5-2-3-9-6(5)4-7-8/h2-4,8H,1H3/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGCONMEXMLKLV-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.